REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([CH2:14][C:15]([O:17]CC)=[O:16])=[N:9][N:10]2[CH3:13])=[CH:6][CH:5]=1>CO>[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([CH2:14][C:15]([OH:17])=[O:16])=[N:9][N:10]2[CH3:13])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.93 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ethyl (6-chloro-1-methyl-1H-indazol-3-yl)acetate
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=NN(C2=C1)C)CC(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol was evaporated in vacuo
|
Type
|
WASH
|
Details
|
The aqueous residue was washed with diethyl ether (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (DCM:MeOH 95:5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=NN(C2=C1)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |